molecular formula C12H10ClNO B8694701 (2-Chloro-4-phenylpyridin-3-yl)methanol

(2-Chloro-4-phenylpyridin-3-yl)methanol

Cat. No.: B8694701
M. Wt: 219.66 g/mol
InChI Key: FTGUTPCVWNILFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-phenylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

(2-chloro-4-phenylpyridin-3-yl)methanol

InChI

InChI=1S/C12H10ClNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-7,15H,8H2

InChI Key

FTGUTPCVWNILFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-phenylnicotinic acid (22.4 g) in tetrahydrofuran (200 ml) was added thionyl chloride (21 ml), and the mixture was heated under reflux for 3 hrs. The solvent was evaporated under reduced pressure, and the precipitated solid was collected by filtration and washed with hexane. The obtained powdery solid was dissolved in tetrahydrofuran (200 ml), and lithium aluminum hydride (4.5 g) was added by small portions while cooling in a dry ice-acetone bath. The mixture was stirred under cooling for 5 min. and water was added to quench the reaction. The precipitated solid was filtered off, and the filtrate was concentrated and extracted with ethyl acetate. The organic layer was washed successively with water, saturated aqueous sodium hydrogencarbonate and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (15.1 g) as a colorless oil.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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